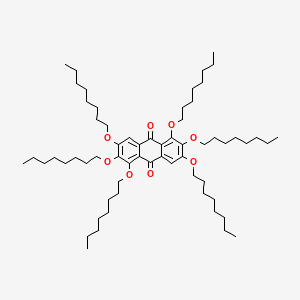
1,2,3,5,6,7-Hexakis(octyloxy)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,5,6,7-Hexakis(octyloxy)anthracene-9,10-dione is a complex organic compound derived from anthracene. It is characterized by the presence of six octyloxy groups attached to the anthracene core, specifically at the 1, 2, 3, 5, 6, and 7 positions, and two ketone groups at the 9 and 10 positions. This compound is known for its unique photophysical properties and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,6,7-Hexakis(octyloxy)anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene as the starting material.
Introduction of Octyloxy Groups: The anthracene core is functionalized with octyloxy groups through a series of substitution reactions. This can be achieved using octyl bromide in the presence of a strong base such as potassium carbonate.
Oxidation: The final step involves the oxidation of the anthracene core to introduce the ketone groups at the 9 and 10 positions. This can be done using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale production.
化学反应分析
Types of Reactions
1,2,3,5,6,7-Hexakis(octyloxy)anthracene-9,10-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The octyloxy groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a strong base.
Major Products
Oxidation: Further oxidized derivatives with additional functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Compounds with different alkyl or aryl groups replacing the octyloxy groups.
科学研究应用
1,2,3,5,6,7-Hexakis(octyloxy)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique photophysical properties.
作用机制
The mechanism of action of 1,2,3,5,6,7-Hexakis(octyloxy)anthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Photophysical Properties: The compound exhibits strong fluorescence, making it useful in imaging applications.
Biological Activity: It can interact with cellular components, potentially leading to therapeutic effects such as apoptosis in cancer cells.
Electronic Properties: Its ability to emit light when subjected to an electric field makes it valuable in electronic applications.
相似化合物的比较
Similar Compounds
9,10-Diphenylanthracene: Known for its use in OLEDs and similar photophysical properties.
1,4,5,8-Tetrahydroxyanthraquinone: Used in dye production and has similar chemical reactivity.
9,10-Anthraquinone: A simpler derivative used in various industrial applications.
Uniqueness
1,2,3,5,6,7-Hexakis(octyloxy)anthracene-9,10-dione stands out due to its multiple octyloxy groups, which enhance its solubility and photophysical properties. This makes it particularly useful in applications requiring high fluorescence and stability.
属性
CAS 编号 |
146667-74-5 |
|---|---|
分子式 |
C62H104O8 |
分子量 |
977.5 g/mol |
IUPAC 名称 |
1,2,3,5,6,7-hexaoctoxyanthracene-9,10-dione |
InChI |
InChI=1S/C62H104O8/c1-7-13-19-25-31-37-43-65-53-49-51-55(61(69-47-41-35-29-23-17-11-5)59(53)67-45-39-33-27-21-15-9-3)58(64)52-50-54(66-44-38-32-26-20-14-8-2)60(68-46-40-34-28-22-16-10-4)62(56(52)57(51)63)70-48-42-36-30-24-18-12-6/h49-50H,7-48H2,1-6H3 |
InChI 键 |
CWSAYRPJBUKMCP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC1=C(C(=C2C(=C1)C(=O)C3=C(C(=C(C=C3C2=O)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12544848.png)

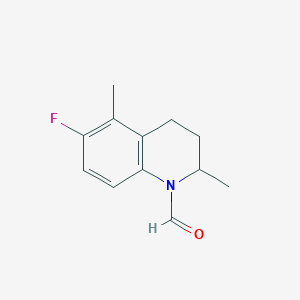
![Piperidine, 1-methyl-2-[2-(1-piperidinyl)ethyl]-, (2S)-](/img/structure/B12544860.png)

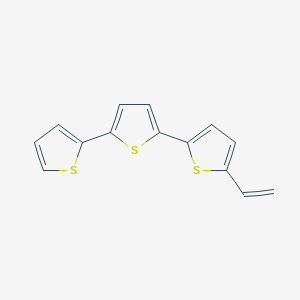
![3-[7-(Dimethylamino)-4-oxo-4H-1-benzopyran-3-yl]prop-2-enoic acid](/img/structure/B12544878.png)
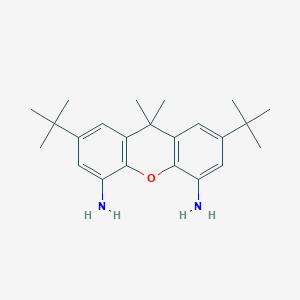
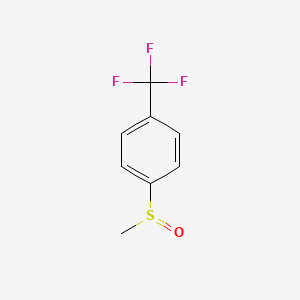
![N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12544906.png)
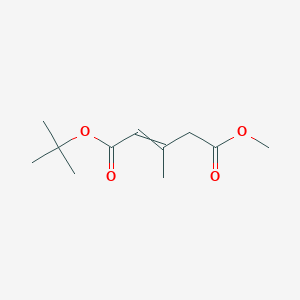
![Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate](/img/structure/B12544914.png)
![Dibenzo[b,d]furan-1,2,7,8-tetramine](/img/structure/B12544920.png)
